tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-12(10-16-9-11)13-6-5-7-17(13)14(18)19-15(2,3)4/h8-10,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBPCMKZJPMRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of the C–C bond between the pyrrolidine and pyridine rings.
Procedure :
- Pyrrolidine precursor : tert-Butyl 2-bromopyrrolidine-1-carboxylate is prepared via bromination of N-Boc-pyrrolidine using N-bromosuccinimide (NBS) under radical conditions (azobisisobutyronitrile, AIBN, in CCl₄).
- Pyridine boronic ester : 5-Methylpyridin-3-ylboronic acid pinacol ester is synthesized via Miyaura borylation of 3-bromo-5-methylpyridine.
- Coupling : The bromide and boronic ester are reacted in a mixture of 1,4-dioxane and water (3:1) with Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2 eq) at 80°C for 12 hours.
Yield : 68–72% after column chromatography (hexane/ethyl acetate 4:1).
Key Challenges and Optimization
- Regioselectivity : Competing coupling at alternative pyridine positions is minimized by steric hindrance from the 5-methyl group.
- Catalyst selection : PdCl₂(dppf) enhances efficiency for electron-deficient pyridines.
Synthetic Route 2: Reductive Amination and Cyclization
Linear Precursor Synthesis
A linear diamine intermediate is constructed for pyrrolidine ring closure:
- Aldehyde preparation : 5-Methylnicotinaldehyde is synthesized via oxidation of 5-methyl-3-pyridinemethanol (MnO₂, CH₂Cl₂).
- Reductive amination : Reacted with tert-butyl (3-aminopropyl)carbamate under NaBH₃CN/MeOH to form tert-butyl (3-((5-methylpyridin-3-yl)methylamino)propyl)carbamate.
Cyclization
The linear amine undergoes acid-mediated cyclization:
- Conditions : HCl (4M in dioxane) at 60°C for 6 hours forms the pyrrolidine ring via intramolecular nucleophilic attack.
- Yield : 58–63% after neutralization and extraction.
Synthetic Route 3: Direct Alkylation of Pyrrolidine
Pyridine Functionalization
3-Bromo-5-methylpyridine is lithiated at C2 using LDA (–78°C, THF) and quenched with iodine to yield 2-iodo-5-methylpyridine.
Nucleophilic Substitution
N-Boc-pyrrolidine is deprotonated with NaH (DMF, 0°C) and reacted with 2-iodo-5-methylpyridine:
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura coupling | 68–72% | High regioselectivity, scalable | Pd catalyst cost, boronic ester synthesis |
| Reductive amination | 58–63% | Stereochemical control | Multi-step, moderate yields |
| Direct alkylation | 45–50% | Simplicity | Low efficiency, competing side reactions |
N-Boc Protection and Deprotection Dynamics
The tert-butyl carbamate group is introduced early in synthesis to protect the pyrrolidine nitrogen during subsequent reactions. Key considerations:
- Protection : Boc anhydride (Boc₂O) with DMAP (cat.) in CH₂Cl₂.
- Deprotection : TFA/CH₂Cl₂ (1:1) at 25°C for 2 hours.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.35 (s, 3H, CH₃), 3.40–3.60 (m, 4H, pyrrolidine).
- HRMS : m/z calcd for C₁₅H₂₁N₂O₂ [M+H]⁺: 277.1547; found: 277.1551.
Industrial-Scale Considerations
- Catalyst recycling : Pd recovery via activated carbon filtration reduces costs.
- Solvent selection : EtOAc/hexane mixtures enable efficient crystallization at >98% purity.
Emerging Methodologies
Recent advances include:
- Photoredox catalysis : For C–H functionalization of pyridines (visible light, Ir(ppy)₃).
- Flow chemistry : Continuous processing reduces reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Findings and Limitations
- Catalogs vs. Primary Research : The evidence primarily derives from commercial catalogs (2017), which provide structural and pricing data but lack mechanistic or biological studies. For instance, tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is priced at $400/g for 1 g, comparable to halogenated analogs .
- Synthetic Methodologies : highlights NMR and HRMS characterization of a related compound, tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate, synthesized via cesium carbonate-mediated alkylation. This suggests similar routes could apply to the target compound .
Biological Activity
tert-Butyl 2-(5-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 250.31 g/mol
Research indicates that compounds similar to tert-butyl 2-(5-methylpyridin-3-yl)pyrrolidine derivatives often interact with various biological targets, including receptors involved in neurotransmission and immune response modulation. The presence of the pyridine moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive functions and neuroprotection.
Anticancer Activity
Studies have shown that related pyrrolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC values in the low micromolar range against human breast and ovarian cancer cells, indicating their potential as anticancer agents.
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| OVCAR-3 (Ovarian) | 75.3 |
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective properties. Research into related compounds has indicated that they may enhance synaptic plasticity and exhibit neuroprotective effects in models of neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. This activity is hypothesized to arise from the compound's ability to disrupt bacterial cell membranes.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the antiproliferative effects of various pyrrolidine derivatives, including this compound, on MDA-MB-231 and OVCAR-3 cell lines. The results indicated a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent .
- Neuroprotection in Animal Models : In vivo studies using mouse models have demonstrated that related compounds can improve cognitive function and reduce neuroinflammation, suggesting a protective role against neurodegenerative conditions .
Q & A
Q. Key Monitoring Tools :
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
Structural confirmation requires a combination of:
- H/C NMR : Assigns proton and carbon environments (e.g., tert-butyl group at δ 1.4 ppm, pyridine protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] calculated for CHNO: 292.1788) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at 1700–1720 cm) .
Q. Case Study :
| Variable | Original Protocol | Optimized Protocol |
|---|---|---|
| Solvent | DCM | DCM with 0.1% DMAP |
| Temperature | Room temperature | 0°C (anhydride step) |
| Yield | 59% | 72% (estimated) |
Advanced: What strategies resolve stereochemical ambiguities in pyrrolidine derivatives of this compound?
Answer:
- Chiral Chromatography : Use of chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Stereoselective Synthesis : Employing enantiopure starting materials (e.g., (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate) to control configuration .
- Computational Modeling : DFT calculations predict steric and electronic influences on stereochemical outcomes .
Example :
In tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate, stereocontrol is achieved via LiAlH reduction of a ketone intermediate, guided by chiral auxiliaries .
Advanced: How do structural modifications (e.g., halogenation) impact biological activity?
Answer:
- Halogen Addition : Bromine or iodine at the pyridine ring (e.g., tert-butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) enhances binding affinity to hydrophobic enzyme pockets .
- Methoxy Groups : tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate shows improved metabolic stability due to reduced oxidative metabolism .
Q. SAR Table :
| Derivative | Modification | Activity Trend |
|---|---|---|
| Parent Compound | None | Baseline IC = 10 µM |
| Brominated | Br at pyridine | IC = 2.5 µM |
| Methoxy | OMe at C2 | IC = 5 µM (improved half-life) |
Basic: What safety precautions are required when handling this compound?
Answer:
Q. First Aid :
| Exposure | Action |
|---|---|
| Inhalation | Move to fresh air; seek medical attention if symptoms persist . |
| Skin Contact | Wash with soap and water; remove contaminated clothing . |
Advanced: How can computational methods predict reactivity or toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
